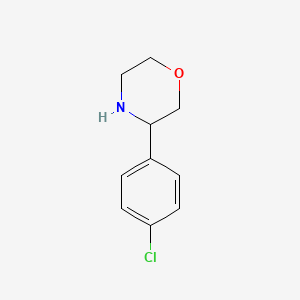
3-(4-Chlorophenyl)morpholine
Vue d'ensemble
Description
“3-(4-Chlorophenyl)morpholine” is a chemical compound with the empirical formula C10H13Cl2 . It’s a hydrochloride variant of morpholine .
Physical And Chemical Properties Analysis
“3-(4-Chlorophenyl)morpholine” is a colorless, oily, hygroscopic, volatile liquid with a characteristic amine odor . It has a molecular weight of 234.12 and a density of 1.2±0.1 g/cm3 .Applications De Recherche Scientifique
Gene Function Inhibition
Morpholine derivatives, including 3-(4-Chlorophenyl)morpholine, have been utilized in studies aiming to inhibit gene function in various model organisms. This approach has been tested across a range of organisms to study gene function, indicating its utility in genetic research and potential therapeutic applications (Heasman, 2002).
Environmental Impact Assessment
Research on chlorophenols, related to 3-(4-Chlorophenyl)morpholine, has evaluated their toxic effects on aquatic and mammalian life. The findings suggest moderate toxicity with significant effects upon long-term exposure, highlighting the importance of assessing environmental risks associated with these compounds (Krijgsheld & Gen, 1986).
Pharmacological Interest
The morpholine ring is a significant structure found in various organic compounds developed for diverse pharmacological activities. Studies on morpholine derivatives have showcased a broad spectrum of pharmacological profiles, underscoring their potential in developing novel therapeutic agents (Asif & Imran, 2019).
Antioxidant Activity Analysis
Analytical methods for determining antioxidant activity have been reviewed, with relevance to compounds like 3-(4-Chlorophenyl)morpholine. Understanding these assays is crucial for evaluating the antioxidant potential of various substances, which can have implications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Photoaffinity Labeling in Structural Biology
The application of photoaffinity labeling, involving compounds like 3-(4-Chlorophenyl)morpholine, has been reviewed in structural biology. This technique is instrumental in studying biological membranes and the interaction of biomolecules, offering insights into drug targets and biochemical pathways (Vodovozova, 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chlorophenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXIQCGISJJWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



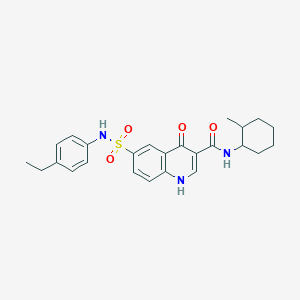
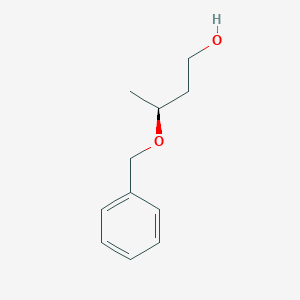
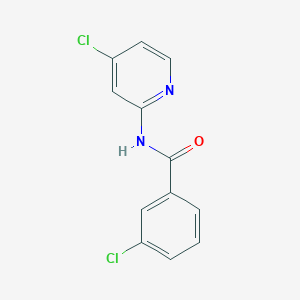
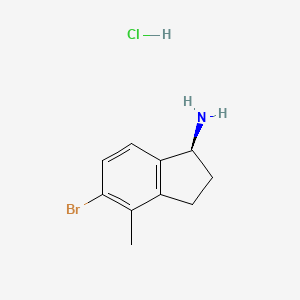
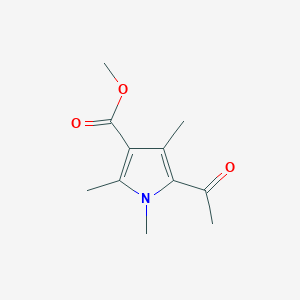
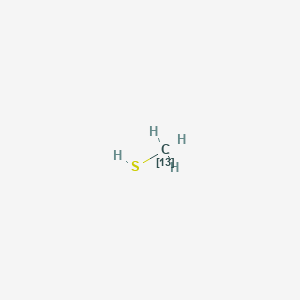
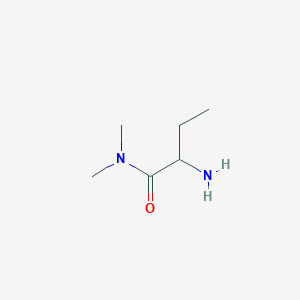
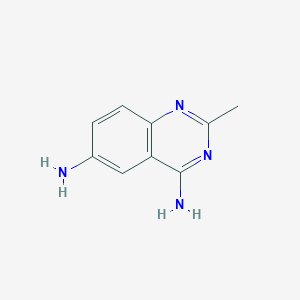
![5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3332563.png)
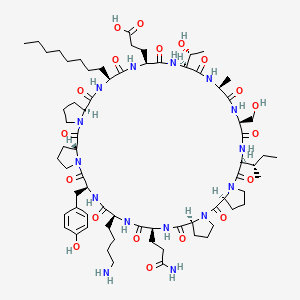
![4-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-benzoic acid](/img/structure/B3332582.png)
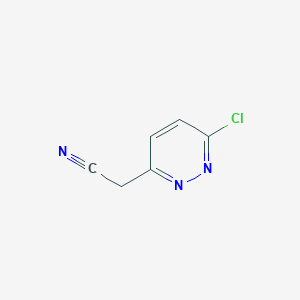
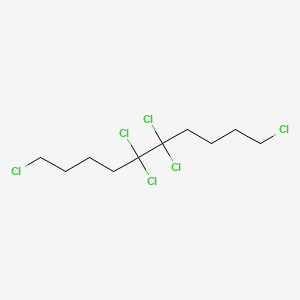
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N,N-dimethyl-](/img/structure/B3332596.png)